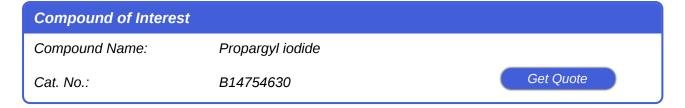


# Application Notes and Protocols for Iodocyclization Reactions in Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

lodocyclization reactions are powerful and versatile transformations in organic synthesis for the construction of a wide variety of carbocyclic and heterocyclic scaffolds. These reactions involve the electrophilic activation of an unsaturated system (alkene, alkyne, or allene) by an iodine source, followed by the intramolecular attack of a nucleophile. The mild reaction conditions, high functional group tolerance, and excellent stereocontrol make iodocyclization a highly attractive strategy in the synthesis of complex molecules, including natural products and pharmacologically active compounds. The resulting iodo-functionalized products are valuable intermediates that can be further elaborated through various cross-coupling reactions.

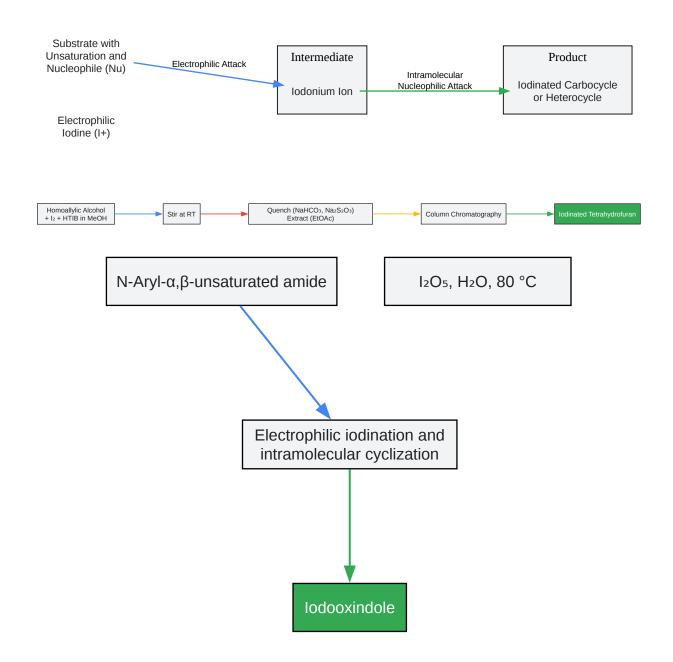
Commonly employed iodine sources for these transformations include molecular iodine (I<sub>2</sub>), N-iodosuccinimide (NIS), and iodine monochloride (ICI). The choice of iodine reagent, solvent, and temperature can significantly influence the reaction's outcome, including regioselectivity and stereoselectivity. This document provides detailed application notes and experimental protocols for key iodocyclization reactions for the synthesis of important carbocyclic and heterocyclic motifs.

## **General Mechanism of Iodocyclization**

The generally accepted mechanism for iodocyclization proceeds through the formation of a cyclic iodonium ion intermediate upon the electrophilic attack of an iodine species on a carbon-



carbon multiple bond. This is followed by an intramolecular nucleophilic attack on one of the carbons of the iodonium ion, leading to the cyclized product. The regioselectivity of the ring closure is governed by Baldwin's rules, with exo cyclizations generally being favored over endo cyclizations for smaller ring sizes.



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